2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol
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Overview
Description
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is a complex organic compound characterized by the presence of nitro, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amine group reacts with a halogenated nitro compound under controlled conditions. The reaction may require a base such as potassium carbonate (K2CO3) and solvents like xylene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL involves interactions with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The compound may interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: Contains the nitro and trifluoromethyl groups but lacks the chloro group.
Uniqueness
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is unique due to the combination of nitro, chloro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C17H16ClF3N4O5 |
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Molecular Weight |
448.8 g/mol |
IUPAC Name |
2-[N-[2-(2-chloro-4-nitroanilino)ethyl]-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C17H16ClF3N4O5/c18-13-10-12(24(27)28)2-3-14(13)22-5-6-23(7-8-26)15-4-1-11(17(19,20)21)9-16(15)25(29)30/h1-4,9-10,22,26H,5-8H2 |
InChI Key |
FHZDBTLOVDFBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCO |
Origin of Product |
United States |
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